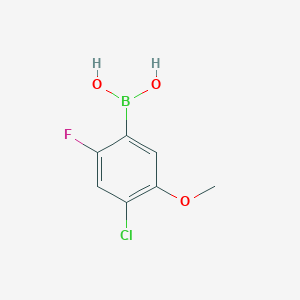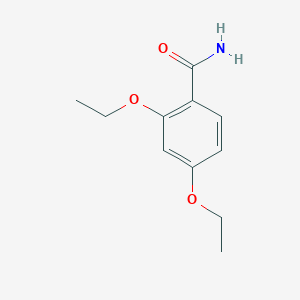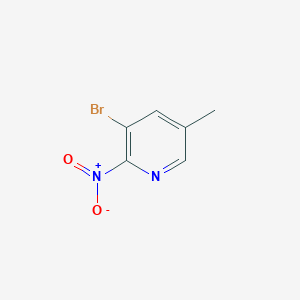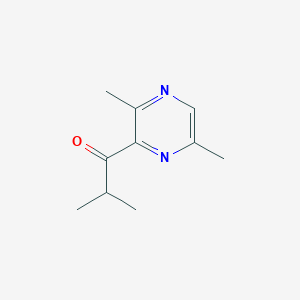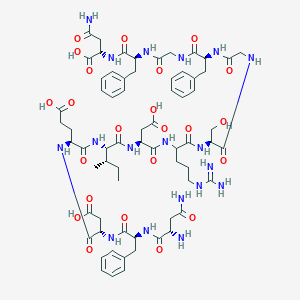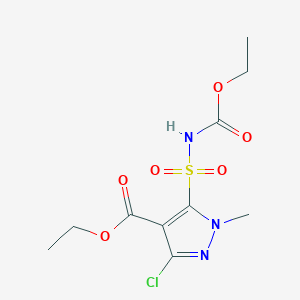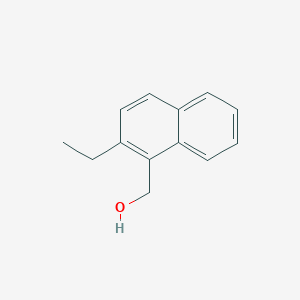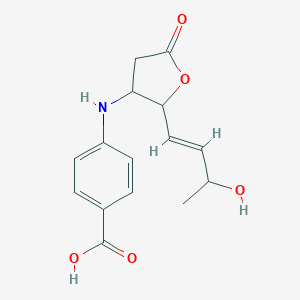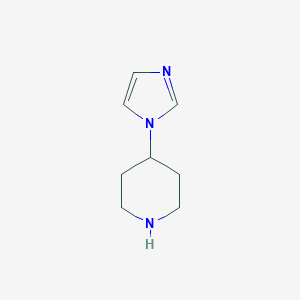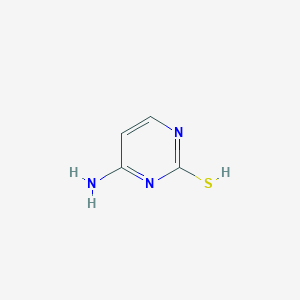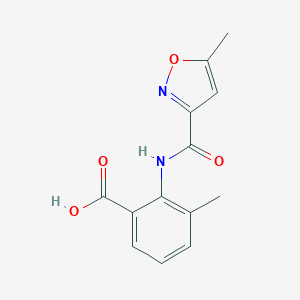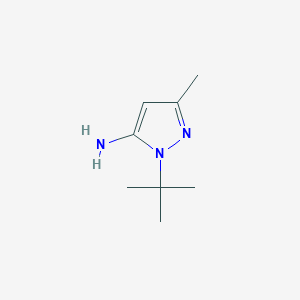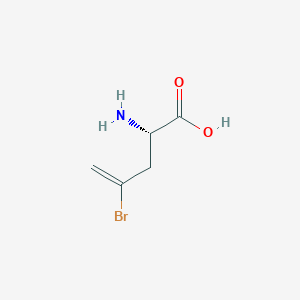
(S)-2-Amino-4-bromopent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-bromopent-4-enoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a double bond within a five-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4-bromopent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Aminopent-4-enoic acid.
Bromination: The precursor undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-4-bromopent-4-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or primary amines in polar solvents.
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Major Products:
Substitution: Formation of substituted amino acids.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated amino acids.
Aplicaciones Científicas De Investigación
(S)-2-Amino-4-bromopent-4-enoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-4-bromopent-4-enoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a substrate analog, interacting with molecular targets such as enzymes or receptors. The presence of the bromine atom and the double bond can influence its binding affinity and reactivity, leading to specific biological effects.
Comparación Con Compuestos Similares
(S)-2-Aminopent-4-enoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(S)-2-Amino-4-chloropent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(S)-2-Amino-4-fluoropent-4-enoic acid: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: (S)-2-Amino-4-bromopent-4-enoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. The combination of the amino group, double bond, and bromine atom makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(2S)-2-amino-4-bromopent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSGBSYHNQHFD-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@@H](C(=O)O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376138 |
Source


|
| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151144-96-6 |
Source


|
| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
